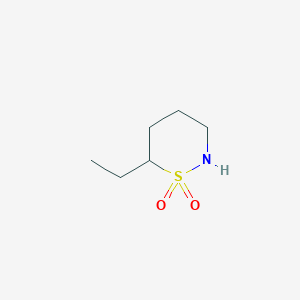

6-Ethyl-1,2-thiazinane-1,1-dione

Description

Significance of Nitrogen-Sulfur Containing Heterocyclic Compounds in Chemical Sciences

Nitrogen-sulfur containing heterocycles are a prominent class of organic compounds that have garnered significant interest in various fields of chemical science. nih.govresearchgate.net Their unique structural features and diverse chemical properties make them valuable in medicinal chemistry, materials science, and agrochemicals. openmedicinalchemistryjournal.com These compounds form the backbone of numerous pharmaceuticals, demonstrating a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. researchgate.netopenmedicinalchemistryjournal.commdpi.com

The presence of both nitrogen and sulfur atoms within the heterocyclic ring imparts specific electronic and conformational characteristics. nih.gov This duality allows for a variety of intermolecular interactions, which is crucial for their biological function and application in materials science. openmedicinalchemistryjournal.comnih.gov For instance, in medicinal chemistry, these heterocycles can act as scaffolds for designing new drugs with improved efficacy and reduced toxicity. openmedicinalchemistryjournal.comresearchgate.net In the realm of materials science, nitrogen-sulfur heterocycles are investigated for their potential in creating novel molecular conductors and magnets. nih.gov Furthermore, their distinct organoleptic properties make some of these compounds important in the flavor and fragrance industry. perfumerflavorist.com

The versatility of nitrogen-sulfur heterocycles stems from the ability to modify their core structure, leading to a vast library of derivatives with tailored properties. openmedicinalchemistryjournal.comresearchgate.net Researchers continue to explore new synthetic methodologies to access novel and complex nitrogen-sulfur heterocyclic systems, driven by the continuous demand for new therapeutic agents and advanced materials. nih.govopenmedicinalchemistryjournal.com

Overview of Thiazinane Core Structures and Isomerism

Thiazinanes are six-membered heterocyclic compounds containing one nitrogen and one sulfur atom in the ring. They are the saturated analogues of thiazines. The relative positions of the nitrogen and sulfur atoms give rise to three constitutional isomers: 1,2-thiazinane, 1,3-thiazinane, and 1,4-thiazinane. nih.gov

1,2-Thiazinane: The nitrogen and sulfur atoms are in adjacent positions.

1,3-Thiazinane: The nitrogen and sulfur atoms are separated by one carbon atom.

1,4-Thiazinane: The nitrogen and sulfur atoms are in opposite positions (para-relationship).

The thiazinane ring can exist in various conformations, similar to cyclohexane, with chair and boat forms being the most common. The specific conformation adopted can be influenced by the nature and position of substituents on the ring. nih.gov

Oxidation of the sulfur atom in the thiazinane ring leads to the formation of S-oxides and S,S-dioxides, such as the 1,1-dione derivatives. These oxidized forms, particularly the 1,1-dioxides, are of significant interest due to their distinct chemical reactivity and biological activities. nih.govmdpi.com For example, 1,2-thiazinane-1,1-dioxides have been investigated for their potential as anti-inflammatory agents. nih.gov

Isomerism in thiazinane derivatives is not limited to the constitutional isomerism of the core ring. The presence of substituents can lead to stereoisomerism, including enantiomers and diastereomers. The stereochemistry of these compounds is often crucial for their biological activity, with one stereoisomer typically exhibiting higher potency than the others. nih.gov Tautomerism, the interconversion of constitutional isomers, has also been observed in some thiazinane systems, where different isomers can exist in equilibrium depending on the physical state (solid or solution). acs.orgresearchgate.net

Historical Context of Thiazinane Derivatives in Organic Synthesis

The study of thiazinane derivatives has a rich history within organic synthesis, evolving from early investigations into simple heterocyclic systems to the development of complex, biologically active molecules. nih.govresearchgate.net Initial interest in these compounds was often driven by their relationship to medicinally important classes of compounds like the phenothiazines, which are known for their antipsychotic properties. openmedicinalchemistryjournal.comnaturalspublishing.com

Over the decades, a variety of synthetic methods have been developed to construct the thiazinane ring. These methods often involve cyclization reactions, where a linear precursor containing the necessary nitrogen, sulfur, and carbon atoms is induced to form the six-membered ring. nih.govopenmedicinalchemistryjournal.com For instance, the synthesis of 1,2-thiazinanes has been achieved through reactions involving sulfamoyl chlorides and suitable amine precursors. nih.gov Similarly, 1,3-thiazines have been synthesized from reactions of thioureas with α,β-unsaturated acid derivatives. nih.govsci-hub.se

The development of new synthetic strategies has been a continuous focus, aiming for higher yields, greater efficiency, and the ability to introduce diverse substituents with stereochemical control. mdpi.comresearchgate.net The advent of modern catalytic methods, including the use of transition metals like gold, has opened up new avenues for the synthesis of thiazinane derivatives under mild conditions. acs.orgresearchgate.net

The exploration of thiazinane derivatives has led to the discovery of compounds with a wide array of biological activities, including anti-HIV, analgesic, and antibiotic properties. nih.gov This has solidified their importance in medicinal chemistry and continues to fuel research into the synthesis and evaluation of novel thiazinane-based compounds. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethylthiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-6-4-3-5-7-10(6,8)9/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYQZYLGMQQIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCNS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 6 Ethyl 1,2 Thiazinane 1,1 Dione Systems

Fundamental Reactivity Patterns of Saturated Thiazinane Rings

The saturated 1,2-thiazinane ring exhibits reactivity characteristic of acyclic sulfonamides, but with conformational constraints imposed by its cyclic nature. ajrconline.org The sulfur atom in the +6 oxidation state makes the adjacent methylene (B1212753) protons (at C3 and C6) and the N-H proton acidic, providing sites for deprotonation and subsequent functionalization. nih.gov The ring is generally stable but can undergo ring-opening reactions under specific conditions. nih.govsemanticscholar.org

Theoretical studies using Density Functional Theory (DFT) on thiazinane derivatives indicate that the sulfur and nitrogen atoms of the thiazinane cycle are the primary electrophilic and nucleophilic sites, respectively. sciepub.com The reactivity of these heterocycles is influenced by frontier molecular orbitals (HOMO and LUMO), energy gaps, and other quantum chemical descriptors. sciepub.com The chemical reactivity of saturated members like thiazinane can resemble that of their acyclic counterparts, such as sulfides and secondary amines. ajrconline.org

Functional Group Transformations on the 6-Ethyl-1,2-thiazinane-1,1-dione Scaffold

Functionalization of the this compound scaffold can be achieved through various transformations targeting the nitrogen atom, the carbon backbone, or appended functional groups.

Ester groups attached to the thiazinane ring, such as at the 6-position, can be hydrolyzed to the corresponding carboxylic acids. For example, ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxides have been successfully hydrolyzed using methanolic potassium hydroxide (B78521) (KOH). nih.govsemanticscholar.org This transformation is a key step in converting ester precursors into carboxylic acids, which can then be used in further coupling reactions. nih.govsemanticscholar.org However, harsh hydrolysis conditions, particularly in an alkaline medium, can lead to the destruction of the thiazinane ring itself along with the ester cleavage. researchgate.net Acidic hydrolysis of related 2,1-benzothiazine-3-carboxylate esters has been shown to be accompanied by decarboxylation. researchgate.net

A cascade sequence involving hydrolysis and skeletal rearrangement has been observed when treating related imidazo[4,5-e]thiazolo[2,3-c] nih.govCurrent time information in Bangalore, IN.tandfonline.comtriazin-7(8H)-ylidene)acetic acid esters with excess KOH in methanol (B129727), leading to ring expansion. researchgate.net

Table 1: Hydrolysis of Thiazinane Esters

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxides | Methanolic KOH, H₂O, 3 h | 2-Aryl-1,2-thiazinane-6-carboxylic acid-1,1-dioxides | Not specified | nih.govsemanticscholar.org |

| 1-R-4-Hydroxy-2,2-dioxo-1Н-2λ⁶,1-benzothiazine-3-carboxylate esters | HCl–AcOH–H₂O, 60°С | 1-R-4-Oxo-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-diones | Not specified | researchgate.net |

| Imidazo[4,5-e]thiazolo[2,3-c] nih.govCurrent time information in Bangalore, IN.tandfonline.comtriazin-7(8H)-ylidene)acetic acid esters | Excess KOH, Methanol | Imidazo[4,5-e] Current time information in Bangalore, IN.tandfonline.comthiazino[2,3-c] nih.govCurrent time information in Bangalore, IN.tandfonline.comtriazines | 63% | researchgate.net |

The nitrogen atom of the 1,2-thiazinane-1,1-dione ring can be readily alkylated or acylated. nih.gov Alkylation is typically achieved by treating the N-unsubstituted thiazinane with a base such as sodium hydride (NaH) to generate the corresponding anion, followed by reaction with an alkyl halide like iodomethane (B122720). mdpi.comsemanticscholar.org For instance, 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide was N-methylated in 32% yield using NaH and iodomethane in N,N-dimethylacetamide (DMAc). mdpi.comsemanticscholar.org

Acylation can be performed on related thiazinane systems. mdpi.com For example, 1,3-thiazine derivatives have been acylated using 2,2-dichloropropanoyl chloride. mdpi.com The synthesis and acylation of 1,3-thiazinane-2-thione (B1272399) have also been described in detail. ub.edu While direct C-alkylation is less common, the generation of a carbanion alpha to the sulfonyl group using a strong base like n-butyllithium (n-BuLi) can facilitate cyclization reactions, indicating the potential for C-functionalization. mdpi.comnih.gov

Table 2: Alkylation and Acylation Reactions

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide | NaH, CH₃I, DMAc | 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl nih.govCurrent time information in Bangalore, IN.thiazinane-1,1-dioxide | 32% | mdpi.comsemanticscholar.org |

| 1,3-Thiazine | 2,2-Dichloropropanoyl chloride | (Z)-1-(2-Benzylidene-1,3-thiazinan-3-yl)-2,2-dichloropropan-1-one | 90% | mdpi.com |

| Sultam ring intermediates | NaH, 4-bromo-1-(bromomethyl)-2-fluorobenzene | N-benzyl sultam intermediates | Not specified | mdpi.comnih.gov |

The title compound, this compound, is itself an oxidation product. The synthesis of thiazinane-1,1-dioxides can be achieved by the oxidation of the corresponding thiazinanones or other precursors with a sulfur atom in a lower oxidation state. mdpi.comnih.gov A common method for this transformation is the use of strong oxidizing agents. For example, substituted 1,3-thiazinan-4-ones have been oxidized to their corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives in yields ranging from 27% to 95% using potassium permanganate (B83412) (KMnO₄). mdpi.comsemanticscholar.org This demonstrates a general strategy for accessing the sulfonyl group characteristic of the 1,1-dioxide.

Table 3: Oxidation of Thiazinanones

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted 1,3-thiazinan-4-ones | KMnO₄ | 1,3-Thiazinan-4-one-1,1-dioxide derivatives | 27-95% | mdpi.comsemanticscholar.org |

| 2-Substituted 4-thiazolidones | Not specified | 2-Substituted 4-thiazolidone 1-dioxides | Not specified | researchgate.net |

Ring Transformation Reactions and Novel Heterocycle Formation

The thiazinane ring system can be involved in or be the product of various ring transformation reactions. One notable pathway involves the ring-opening of bicyclic aziridine (B145994) precursors. nih.govsemanticscholar.org For example, treatment of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with nucleophiles like 4-bromo-3,5-dimethylphenol (B51444) results in a ring opening-ring closure interaction to yield substituted 4-phenoxy-1,2-thiazinane-1,1-dioxides. mdpi.comnih.govsemanticscholar.org Similarly, Lewis acid-catalyzed ring-opening of such aziridines in the presence of methanol affords 4-methoxy-1,2-thiazinane-1,1-dioxide. nih.govsemanticscholar.org

Furthermore, 1,2-thiazine 1-oxides can undergo a nih.govtandfonline.com-sigmatropic rearrangement to form allylic sulfoxides, which are key intermediates in the synthesis of more complex heterocyclic systems like 1,2,5-benzothiadiazepine 1,1-dioxides. tandfonline.comtandfonline.com Base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can also lead to the formation of 1,2-benzothiazine 1,1-dioxides. acs.org In another example, hydrolysis and thiazole (B1198619) ring expansion of certain fused systems can lead to the formation of a 1,3-thiazine ring. researchgate.net

Multi-Component Reactions for Thiazinane-Related Structures

Multi-component reactions (MCRs) provide an efficient one-pot strategy for the synthesis of complex heterocyclic structures, including thiazinane derivatives. nih.govmdpi.com Thiazinanones have been synthesized via three-component reactions involving an aldehyde, an amine (like 2-morpholinoethanamine), and 3-mercaptopropionic acid. mdpi.comnih.gov Another MCR involves the reaction of in situ-generated 1-azadienes with carbon disulfide in a formal hetero-Diels-Alder reaction to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.gov

A facile three-component reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative has been reported to synthesize fused thiazine-dicarboxylates in good yields (76–85%). mdpi.comnih.govresearchgate.net Additionally, a two-step sequence starting with a new MCR has been developed for the synthesis of 2,2-dialkyl-5,6-diaryl-2H-1,3-thiazines, which serve as scaffolds for various 3,4-dihydro-2H-1,3-thiazine derivatives. rsc.org

Table 4: Multi-Component Reactions for Thiazinane-Related Structures

| Reaction Type | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Three-component | Aldehydes, 2-morpholinoethanamine, 3-mercaptopropionic acid | Thiazinanones | Not specified | mdpi.comnih.gov |

| Three-component | Isocyanide, Dialkyl acetylenedicarboxylate, 2-Amino-4H-1,3-thiazin-4-one | Fused Thiazine-dicarboxylates | 76-85% | mdpi.comnih.gov |

| Three-component | β-Chlorovinyl aldehydes, others | 2,2-Dialkyl-5,6-diaryl-2H-1,3-thiazines | Not specified | rsc.org |

| Three-component | Thiourea, α-haloketone, Dialkyl acetylenedicarboxylate | Thiazole-pyrimidines | 70-91% | mdpi.comnih.gov |

Nucleophilic Reactivity and Cyclization Mechanisms

The chemical behavior of this compound and related saturated sultam systems is significantly influenced by the nucleophilic character of reactants and the propensity for intramolecular cyclization to form the stable six-membered ring. Research in this area, while not extensively focused on the 6-ethyl derivative itself, provides a strong foundation for understanding its reactivity through the lens of analogous structures. Studies on various substituted 1,2-thiazinane-1,1-diones reveal that their formation often hinges on key nucleophilic substitution and cyclization steps.

The synthesis of the 1,2-thiazinane-1,1-dione core frequently involves the intramolecular cyclization of a linear precursor, a process typically facilitated by a nucleophilic attack. One established method involves the reaction of suitable amino-alcohols or amino-halides with a sulfonyl chloride, followed by base-mediated cyclization. For instance, the diastereoselective synthesis of various 1,2-thiazinane-1,1-dioxide derivatives has been achieved from corresponding amino-alcohols. nih.gov The process initiates with the formation of a secondary sulfonamide, which then undergoes an intramolecular nucleophilic substitution to yield the cyclic sultam.

Another significant pathway to substituted 1,2-thiazinane-1,1-diones involves the ring-opening of bicyclic precursors by nucleophiles. For example, the treatment of bicyclic aziridine sulfonamides with nucleophiles like methanol in the presence of an acid catalyst leads to the formation of 4-substituted-1,2-thiazinane-1,1-dioxides. nih.govmdpi.comsemanticscholar.org This reaction proceeds via the nucleophilic attack on the more substituted carbon of the aziridine ring, leading to a ring-expansion that forms the stable six-membered thiazinane ring.

The following table summarizes a selection of synthetic routes that rely on nucleophilic reactivity and cyclization to form 1,2-thiazinane-1,1-dione derivatives, showcasing the versatility of these mechanisms.

| Starting Material(s) | Reagents & Conditions | Product(s) | Yield (%) | Ref. |

| Amino-halides or Amino-alcohols | 1. Phenylmethanesulfonyl chloride, Et3N; 2. Base | 1,2-Thiazinane-1,1-dioxide derivatives | 10-50% (as diastereomers) | nih.govsemanticscholar.org |

| 2-thia-1-azabicyclo-[3.1.0]hexane-2,2-dioxide | p-Toluenesulfonic acid, Methanol | 4-methoxy-1,2-thiazinane-1,1-dioxide | 60% | nih.govmdpi.comsemanticscholar.org |

| 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide & 4-bromo-3,5-dimethylphenol | N,N-dimethylacetamide (DMAc) | 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide | 66% | nih.govmdpi.comsemanticscholar.org |

| Ethyl 2-(chlorosulfonyl)acetate & Amines, then 1-bromo-3-chloropropane | 1. Et3N, THF; 2. K2CO3, DMF | Ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide derivatives | Not Specified | nih.govmdpi.comsemanticscholar.org |

The mechanism for the formation of more complex fused thiazinane systems also underscores the importance of nucleophilic attack and subsequent cyclization. For example, the synthesis of 11H-benzo naturalspublishing.compharmacophorejournal.comnih.govsemanticscholar.orgthiazino[3,4-a]isoindol-11-ones from 2-aminobenzenethiols and 2-bromo-1H-indene-1,3(2H)-diones is proposed to occur through an initial nucleophilic substitution of the bromine atom by the thiol group. rsc.org This is followed by a ring-opening and a subsequent intramolecular cyclization, demonstrating a cascade of reactions initiated by a nucleophilic event. rsc.org

While the direct nucleophilic reactions on the this compound ring are not extensively documented in available literature, the principles governing the reactivity of the broader class of sultams suggest that the nitrogen and the carbon atoms adjacent to the sulfonyl group are potential sites for nucleophilic attack, which could lead to ring-opening or substitution reactions depending on the conditions and the nature of the nucleophile. The ethyl group at the C6 position would likely exert a steric and electronic influence on the reactivity of the heterocyclic ring.

Spectroscopic and Analytical Characterization Methodologies in 6 Ethyl 1,2 Thiazinane 1,1 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 6-Ethyl-1,2-thiazinane-1,1-dione. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netacs.org

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the thiazinane ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling. The protons on the heterocyclic ring will appear as complex multiplets in the aliphatic region of the spectrum. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are anticipated: two for the ethyl group carbons and four for the carbons of the thiazinane ring. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms within the sultam ring. nih.gov

Table 1: Predicted NMR Spectral Data for this compound

| Assignment | ¹H-NMR Predicted Chemical Shift (ppm) | ¹³C-NMR Predicted Chemical Shift (ppm) |

|---|---|---|

| Ring CH (C6) | Multiplet | ~50-60 |

| Ring CH₂ (C5) | Multiplet | ~20-30 |

| Ring CH₂ (C4) | Multiplet | ~40-50 |

| Ring CH₂ (C3) | Multiplet | ~45-55 |

| Ethyl CH₂ | Quartet | ~25-35 |

| Ethyl CH₃ | Triplet | ~10-15 |

Note: Predicted values are based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bohrium.com For this compound, the IR spectrum is characterized by strong absorption bands indicative of the sultam core. The most prominent features are the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), which typically appear as two very strong bands. nih.gov Other key absorptions include the N-H stretch (for N-unsubstituted sultams) and the C-H stretching vibrations of the aliphatic ring and ethyl group. nih.govripublication.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1390 - 1330 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1170 - 1140 | Strong |

| Amine (N-H) | Stretch | 3300 - 3100 | Medium, Broad |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. wikipedia.org For this compound, the mass spectrum would show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to its exact mass. Collision-induced dissociation (CID) leads to characteristic fragment ions. A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), a mass loss of 64 Da. nih.govnih.gov Other likely fragmentations include the loss of the ethyl group. aaqr.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Formula | Description |

|---|---|---|

| [M+H]⁺ | [C₆H₁₄NO₂S]⁺ | Protonated Molecular Ion |

| [M-C₂H₅]⁺ | [C₄H₈NO₂S]⁺ | Loss of the ethyl group |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or stereoisomers.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions. mdpi.com In the synthesis of sultams like this compound, TLC allows for the qualitative assessment of the reaction mixture over time. orgsyn.orgnih.govrsc.org By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. The product, having a different polarity than the reactants, will have a distinct Retention Factor (Rf) value, enabling clear tracking of the reaction's completion. orgsyn.org

The presence of a stereocenter at the C6 position (bearing the ethyl group) means that this compound can exist as a pair of enantiomers. Chiral Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for the separation of stereoisomers, including the enantiomers of chiral sultams. americanpharmaceuticalreview.comchromatographyonline.comafmps.be

This technique utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. shimadzu.comuva.es The separation is achieved on a chiral stationary phase (CSP), typically based on polysaccharide derivatives. uva.es The differing interactions between the enantiomers and the chiral selector of the CSP lead to different retention times, allowing for their effective separation and quantification. chromatographyonline.com SFC offers advantages over traditional HPLC, such as faster analysis times, reduced organic solvent consumption, and high separation efficiency, making it a preferred method in pharmaceutical research for chiral separations. americanpharmaceuticalreview.comafmps.be

Structure Activity Relationship Sar Investigations of 6 Ethyl 1,2 Thiazinane 1,1 Dione Derivatives

Impact of Substituent Variation on Molecular Activity Profiles

The biological activity of thiazinane derivatives can be significantly altered by the nature and position of various substituents. Research on related thiazinane and thiazine (B8601807) compounds demonstrates that even minor changes to the molecular structure can lead to substantial differences in their pharmacological effects.

For instance, in a study of tricyclic 1,2-thiazine derivatives, the introduction of different substituents on the benzene (B151609) ring, such as a chlorine atom, a methyl group, or a methoxy (B1213986) group, led to variations in their inhibitory potency against cyclooxygenase (COX) enzymes. semanticscholar.org Specifically, a derivative with a methoxy substituent showed the highest selectivity for COX-2, highlighting the influential role of electronic and steric properties of the substituent on activity. semanticscholar.org

In another example involving hydroxyethylamine-based compounds, replacing a 2-(1,2-thiazinane-1,1-dioxide) moiety with other groups like piperidinyl, cyclohexyl, pyrrolidinyl, or phenyl resulted in varied inhibitory activity against plasmepsin enzymes. nih.gov The piperidinyl and pyrrolidinyl substitutions, for instance, led to notable increases in activity against specific plasmepsin variants. nih.gov This underscores the importance of the substituent at this position for target interaction.

Furthermore, investigations into other thiazine derivatives have shown that the presence of electron-withdrawing groups, such as a chloro substituent, can enhance biological activity, whereas the substitution with bromo or methyl groups at the same position can diminish or eliminate the effect. researchgate.net The lipophilicity of the molecule, often modified by substituents, is another critical factor influencing activity, with more lipophilic compounds sometimes exhibiting enhanced properties. nih.gov

The following table summarizes findings from studies on various thiazinane and thiazine derivatives, illustrating the impact of substituent changes on biological activity.

| Base Scaffold | Substituent Variation | Impact on Activity | Reference |

| Tricyclic 1,2-Thiazine | Methoxy group on benzene ring | Increased COX-2 selectivity | semanticscholar.org |

| Hydroxyethylamine-based | Replacement of 2-(1,2-thiazinane-1,1-dioxide) with piperidinyl or pyrrolidinyl | Enhanced inhibition of plasmepsin enzymes | nih.gov |

| Quinolone-fused Thiazine | Chloro substituent at R2 position | High potency towards ERK2 inhibition | researchgate.net |

| Quinolone-fused Thiazine | Bromo or Methyl substituent at R2 position | Abrogated ERK2 inhibition | researchgate.net |

Stereochemical Influences on Structure-Activity Relationships

The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, is a critical determinant of its biological activity. For chiral molecules like 6-ethyl-1,2-thiazinane-1,1-dione, the different enantiomers or diastereomers can exhibit distinct pharmacological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.

While specific studies on the stereochemical influences for this compound are not extensively detailed in the available literature, research on related heterocyclic compounds provides strong evidence for the importance of stereochemistry in SAR. For example, in the development of thiazolidin-4-one derivatives from 10-undecenoic acid hydrazide, the stereochemistry of the final products was a key aspect of the investigation, with certain stereoisomers showing significant cytotoxic activity against human cancer cell lines. researchgate.net

The alignment of molecules for 3D-QSAR studies, which is fundamentally based on their three-dimensional structure, further emphasizes the role of stereochemistry. The proper alignment of a series of compounds, often based on a template molecule, is essential for generating reliable models that can predict the activity of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Thiazinane Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the molecular features that are important for a specific biological effect. researchgate.net

2D-QSAR models utilize descriptors that are calculated from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties like lipophilicity (LogP), molecular weight, and electronic parameters, as well as topological indices that describe the connectivity of atoms in the molecule.

In a study on a series of thiazoline (B8809763) and thiazine derivatives with antitumor activity, a 2D-QSAR model was developed using multiple linear regression (MLR). researchgate.net The model, which showed good statistical quality (R² = 0.905), identified lipophilicity (LogP) and chemical potential (μ) as key descriptors for predicting antitumor activity. researchgate.net This indicates that the ability of the molecule to partition into fatty environments and its electronic characteristics are crucial for its biological action.

Another 2D-QSAR study on 1,3-thiazine derivatives as influenza neuraminidase inhibitors also resulted in statistically significant models. nih.gov The descriptors in these models included those related to the shape, size, and electronic properties of the molecules, further confirming the importance of these features in determining biological activity. nih.gov

The following table presents an example of descriptors used in a 2D-QSAR study of thiazine derivatives and their significance.

| Descriptor Type | Example Descriptor | Significance in Model | Reference |

| Physicochemical | Lipophilicity (LogP) | Primary descriptor for predicting antitumor activity | researchgate.net |

| Quantum Chemical | Chemical Potential (μ) | Significant contributor to the antitumor activity model | researchgate.net |

| Topological | ATS7s, SpMax5_Bhv | Relevant for predicting influenza neuraminidase inhibitory activity | nih.gov |

| Constitutional | nHBint6 | Important for influenza neuraminidase inhibitory activity | nih.gov |

3D-QSAR methodologies take into account the three-dimensional structure of molecules and provide a more detailed understanding of the steric and electronic interactions between a ligand and its receptor. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules, while CoMSIA, in addition to these, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting contour maps from these analyses can visualize the regions in space where modifications to the molecule would be expected to increase or decrease its activity.

Several 3D-QSAR studies have been performed on thiazine and related heterocyclic derivatives. For instance, a study on 1,3-thiazine derivatives as anti-influenza agents developed both CoMFA and CoMSIA models with good predictive ability. nih.gov The CoMFA model highlighted the importance of steric and electrostatic interactions, while the CoMSIA model also considered the role of hydrophobic and hydrogen bonding fields. nih.gov

In another study on inhibitors of Janus Kinase (JAK), CoMFA and CoMSIA models were used to understand the importance of hydrogen bond donor, acceptor, hydrophobic, steric, and electrostatic interactions for inhibitory activity. nih.gov The contour maps generated from these models provided valuable guidance for the design of new, more potent inhibitors. nih.gov

The statistical parameters from a representative 3D-QSAR study on thiazine derivatives are shown in the table below.

| 3D-QSAR Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Significance | Reference |

| CoMFA_ES | 0.643 | 0.9620 | Good predictive ability based on steric and electrostatic fields | nih.gov |

| CoMSIA_SED | 0.702 | 0.8770 | Good predictive ability based on steric, electrostatic, and hydrophobic fields | nih.gov |

Computational and Theoretical Chemistry Studies of 6 Ethyl 1,2 Thiazinane 1,1 Dione

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrsc.org This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule, such as 6-Ethyl-1,2-thiazinane-1,1-dione, with a biological target, typically a protein or enzyme. thieme-connect.deopenmedicinalchemistryjournal.com

In hypothetical molecular docking studies, this compound would be docked against a panel of selected therapeutic targets. The primary output of these simulations is a docking score, which estimates the binding free energy of the ligand-protein complex. A lower (more negative) docking score generally indicates a more favorable binding interaction. researchgate.net For instance, studies on various 1,3-thiazine derivatives have utilized molecular docking to screen for potential inhibitors of enzymes like influenza neuraminidase and E. coli Glucosamine-6P Synthase. actascientific.comnih.gov

Table 1: Illustrative Molecular Docking Results of this compound against Hypothetical Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.8 | TYR385, ARG120, SER530 |

| Carbonic Anhydrase II | 2ABE | -6.5 | HIS94, HIS96, THR199 |

| HIV-1 Integrase | 1K6Y | -7.2 | ASP64, ASP116, GLU152 |

Note: The data in this table is illustrative and based on typical results from molecular docking studies on similar heterocyclic compounds. It does not represent experimentally verified data for this compound.

The interactions predicted by docking simulations, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the binding pocket of the target are crucial for understanding the basis of molecular recognition. mdpi.com

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

To further investigate the stability and dynamics of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. mdpi.comekb.eg MD simulations provide a time-resolved view of the molecular motions and interactions, offering deeper insights into the binding mechanism. nih.gov

A typical MD simulation of a this compound-protein complex would be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory can reveal important information about the stability of the complex, the flexibility of the ligand and protein, and the key interactions that are maintained over time. mdpi.com For example, in studies of pyrano-thiazine derivatives, MD simulations have been used to confirm the stability of docked complexes and to understand the structural basis for their activity. ekb.eg

Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time. mdpi.com

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a this compound Complex

| Simulation Parameter | Average Value (Illustrative) | Interpretation |

| RMSD of Protein Backbone | 1.5 Å | The protein structure remains stable throughout the simulation. |

| RMSD of Ligand | 0.8 Å | The ligand maintains a stable binding pose within the active site. |

| Average Number of H-Bonds | 2-3 | Consistent hydrogen bonding contributes to the binding affinity. |

Note: This table presents hypothetical data to illustrate the typical outputs of an MD simulation. The values are not based on actual simulations of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations can provide valuable information about the distribution of electrons in this compound, which is fundamental to its chemical behavior.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. Other properties that can be calculated include the molecular electrostatic potential (MEP), which helps to identify the electron-rich and electron-poor regions of the molecule, and various global reactivity descriptors. mdpi.com

Table 3: Illustrative DFT Calculation Results for this compound

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are for illustrative purposes and are typical for similar heterocyclic compounds. They have not been experimentally verified for this compound.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to map its potential energy surface. Saturated six-membered rings, such as the thiazinane ring, can adopt various non-planar conformations like chair, boat, and twist-boat.

Computational methods can be used to perform a systematic search of the conformational space of this compound. By calculating the relative energies of different conformers, the most stable, low-energy conformations can be identified. This information is crucial for understanding how the molecule might fit into a binding site and for rationalizing its reactivity. The presence of the ethyl group at the 6-position will influence the conformational preferences of the thiazinane ring.

Biological Activity Investigations of 6 Ethyl 1,2 Thiazinane 1,1 Dione in Vitro Studies

Enzyme Inhibition Studies

Aldose Reductase Inhibition

There is no published data on the aldose reductase inhibitory activity of 6-Ethyl-1,2-thiazinane-1,1-dione. While some 1,2-benzothiazine derivatives have been investigated as aldose reductase inhibitors, these compounds have a different core structure. mdpi.comopenmedicinalchemistryjournal.com Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications. nih.gov

Neuraminidase Inhibition

No studies were found that evaluated this compound as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme for the proliferation of influenza viruses, and its inhibitors are used as antiviral drugs. nih.govnih.gov Research in this area has focused on other heterocyclic structures. pharmacophorejournal.combohrium.com

α-Glucosidase Inhibition

The potential for this compound to inhibit α-glucosidase has not been reported. α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. nih.govresearchgate.net Studies have identified α-glucosidase inhibitory activity in other classes of compounds, such as pyridazine-triazole derivatives and indole-based thiadiazoles, but not in the specific compound of interest. researchgate.netnih.gov

Other Reported In Vitro Biological Activities (e.g., Analgesic, Anticonvulsant)

There are no specific reports on the in vitro analgesic or anticonvulsant activities of this compound. Although various thiazine (B8601807) derivatives have shown promise in these areas, the activity is highly dependent on the specific molecular structure. nih.govresearchgate.net For instance, analgesic properties have been noted in certain 2-arylimino-5,6-dihydro-4H-1,3-thiazines and anticonvulsant effects have been observed in other novel 1,3-thiazine derivatives. naturalspublishing.comresearchgate.net

Future Research Directions and Perspectives for 6 Ethyl 1,2 Thiazinane 1,1 Dione

Development of Novel Synthetic Routes with Enhanced Efficiency

Key areas for exploration include:

Multi-Component Reactions (MCRs): One-pot MCRs, which combine three or more starting materials in a single step, represent a highly efficient method for constructing complex heterocyclic systems. nih.govmdpi.com Adapting MCRs for the synthesis of the 1,2-thiazinane scaffold could dramatically streamline the production of 6-ethyl derivatives and related compounds.

Intramolecular Cyclization Strategies: The synthesis of the 1,2-thiazinane-1,1-dioxide ring has been achieved through methods like the ring-opening of bicyclic aziridines or the cyclization of functionalized sulfonamides. semanticscholar.org Future work could focus on optimizing these intramolecular cyclization reactions, potentially using novel catalysts to improve yields and stereoselectivity for the synthesis of the 6-ethyl substituted target.

Solid-Phase Synthesis: The use of solid-phase synthesis would enable the rapid generation of a library of 1,2-thiazinane derivatives. units.it By anchoring a precursor to a polymer resin, reagents can be added in excess to drive reactions to completion, with purification simplified to washing the resin. units.it This approach is particularly powerful when combined with diverse derivatization strategies.

| Efficiency | Lower process efficiency and atom economy | Higher efficiency and atom economy |

Exploration of Diverse Derivatization Strategies for Targeted Applications

The 6-Ethyl-1,2-thiazinane-1,1-dione scaffold possesses several sites amenable to chemical modification. Systematic derivatization is crucial for establishing structure-activity relationships (SAR) and tailoring molecules for specific applications, such as biological probes or therapeutic leads.

Potential derivatization strategies include:

N-Functionalization: The nitrogen atom at position 2 is a prime site for introducing a wide variety of substituents. This can be achieved through reactions like N-alkylation or N-arylation, which can significantly alter the molecule's steric and electronic properties.

Modification of the 6-Ethyl Group: The ethyl group at the C6 position can be replaced with other alkyl or aryl groups to probe the impact of size and lipophilicity on biological activity. The starting materials for the synthesis could be varied to achieve this.

Backbone Functionalization: Introducing functional groups such as hydroxyl, amino, or carboxyl groups onto the carbon backbone of the thiazinane ring could provide new handles for secondary derivatization or improve pharmacokinetic properties. For instance, creating carboxamide derivatives has been a successful strategy for related thiazinanes. mdpi.comsemanticscholar.org

Ring Fusion: Creating fused heterocyclic systems, such as pyrimido[2,1-b] mdpi.comnih.govthiazine (B8601807) structures, has been shown to be a viable strategy for generating novel chemical entities from simpler thiazine precursors. nih.govmdpi.com This approach could be explored to build complexity and rigidity into the this compound framework.

Table 2: Potential Derivatization Sites and Functional Groups

| Derivatization Site | Type of Modification | Potential Functional Groups | Desired Outcome |

|---|---|---|---|

| N2-Position | N-Alkylation, N-Arylation, N-Acylation | Benzyl, substituted phenyls, acyl groups | Modulate solubility, receptor binding, metabolic stability |

| C6-Position | Substitution of Ethyl Group | Methyl, propyl, phenyl, substituted aryls | Probe steric and hydrophobic interactions |

| Ring Carbons (C3, C4, C5) | Introduction of Functional Groups | Hydroxyl (-OH), Carbonyl (=O), Amino (-NH2) | Introduce new chemical handles, alter polarity, enable hydrogen bonding |

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry offers powerful tools to guide and accelerate the research and development process. By simulating molecular properties and interactions, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Future research should leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. beilstein-journals.org These calculations can help predict the most likely outcomes of synthetic reactions and understand the conformational preferences of the thiazinane ring, which is known to adopt conformations such as an envelope. nih.gov

Molecular Docking: Given that related thiazine derivatives exhibit a wide range of biological activities, molecular docking studies can be performed to predict how newly designed derivatives might bind to the active sites of known biological targets (e.g., enzymes, receptors). This allows for the rational design of molecules with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be built to correlate chemical structures with their observed biological activities. These models can then predict the activity of virtual compounds, guiding the next round of synthesis and optimization.

Table 3: Applications of Computational Methods

| Computational Method | Application in Research | Example |

|---|---|---|

| Density Functional Theory (DFT) | Predict reaction mechanisms, molecular stability, and electronic properties. | Determining the relative stability of different tautomers or conformers. beilstein-journals.org |

| Molecular Docking | Predict binding modes and affinities of ligands to biological macromolecules. | Simulating the interaction of thiazinane derivatives with an enzyme active site. |

| QSAR Modeling | Correlate chemical structure with biological activity to predict the activity of new compounds. | Developing a model that predicts the antimicrobial activity based on substituent properties. |

Investigations into Underexplored Biological Mechanisms in Vitro

The thiazinane and thiazine classes of compounds are associated with a broad spectrum of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.govmdpi.comresearchgate.net A critical future direction is to systematically screen this compound and its derivatives to identify and characterize their potential biological functions.

Key investigational areas include:

Antimicrobial and Antifungal Screening: Derivatives should be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains, to identify any potential for development as new anti-infective agents. nih.govmdpi.com

Anticancer Activity: Cell-based assays using various human cancer cell lines can be employed to assess the cytotoxic or anti-proliferative effects of the compounds. The discovery of anticancer properties would open up a significant avenue for further development. nih.gov

Enzyme Inhibition Assays: Based on the activities of related compounds, screening against specific enzymes (e.g., kinases, proteases, reverse transcriptase) could reveal specific molecular targets and mechanisms of action. semanticscholar.org

Anti-inflammatory Activity: Assays that measure the inhibition of inflammatory mediators (e.g., cytokines, nitric oxide) in cell culture could uncover potential anti-inflammatory applications.

Table 4: Proposed In Vitro Biological Assays

| Assay Type | Target | Rationale based on Related Compounds |

|---|---|---|

| Antimicrobial Susceptibility Testing | Bacteria (e.g., E. coli, S. aureus), Fungi (e.g., C. albicans) | Thiazine derivatives show broad antimicrobial activity. nih.govnaturalspublishing.com |

| Cytotoxicity Assay (e.g., MTT, SRB) | Human Cancer Cell Lines (e.g., HeLa, MCF-7) | Thiazines and benzothiazines have reported anticancer properties. openmedicinalchemistryjournal.comnih.gov |

| Enzyme Inhibition Assay | Reverse Transcriptase, Kinases, Lipoxygenase | 1,1-dioxido-1,2-thiazinan derivatives show anti-HIV activity; others inhibit lipoxygenase. semanticscholar.orgnuph.edu.ua |

| Anti-inflammatory Assay | Macrophage Cell Lines (e.g., RAW 264.7) | Thiazine derivatives have shown anti-inflammatory potential. researchgate.net |

Integration of Green Chemistry Principles in Research and Development

Adopting green chemistry principles is essential for modern chemical research to minimize environmental impact and enhance safety and efficiency. Future work on this compound should incorporate these principles from the outset.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or solvent-free reaction conditions. nih.gov

Catalysis: Employing catalysts, including biocatalysts or organocatalysts like L-proline, to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. nih.gov

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasonication, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comopenmedicinalchemistryjournal.com

Atom Economy: Designing synthetic routes, such as the aforementioned MCRs, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Table 5: Green Chemistry Approaches

| Principle | Traditional Method | Green Alternative |

|---|---|---|

| Solvent | Toluene, DMF, Dichloromethane | Water, Ethanol, or solvent-free conditions |

| Catalyst | Stoichiometric strong acids/bases | Organocatalysts (e.g., L-proline), reusable catalysts |

| Energy | Conventional reflux heating for extended periods | Microwave irradiation or ultrasonication for shorter durations |

| Reaction Design | Linear, multi-step synthesis with protection/deprotection | One-pot, multi-component reactions |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Confirm ethyl (δ ~1.2–1.5 ppm for CH₃) and sulfone (δ ~3.5–4.0 ppm for SO₂) groups .

- HPLC-UV : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity (>98%) and detect impurities (e.g., sulfonamide intermediates) .

- Mass Spectrometry : ESI+ mode to verify molecular ion [M+H]⁺ at m/z 191.04 (C₆H₁₁NO₂S) .

Advanced Research Question

- DFT calculations : Model transition states for Rh-catalyzed aziridination to explain stereoselectivity .

- Molecular dynamics : Simulate solvent effects (e.g., THF vs. CH₃CN) on reaction kinetics .

- Software tools : Gaussian 16 or ORCA for energy minimization; VMD for visualizing intermediates .

Key Insight : Computational data should align with experimental NMR chemical shifts (±0.1 ppm) .

How to design experiments for optimizing reaction conditions?

Basic Research Question

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.